molecular formula C9H7Cl2NaO4S B2590045 Sodium 3-(2,5-dichlorobenzenesulfonyl)propanoate CAS No. 2228826-16-0

Sodium 3-(2,5-dichlorobenzenesulfonyl)propanoate

Cat. No.: B2590045
CAS No.: 2228826-16-0
M. Wt: 305.1
InChI Key: UZKKNORRVOTHEZ-UHFFFAOYSA-M
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Description

Sodium 3-(2,5-dichlorobenzenesulfonyl)propanoate: is a chemical compound with the molecular formula C9H8Cl2O4SNa. It is known for its applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a sulfonyl group attached to a dichlorobenzene ring, which is further connected to a propanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(2,5-dichlorobenzenesulfonyl)propanoate typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with sodium propanoate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the compound. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(2,5-dichlorobenzenesulfonyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sodium 3-(2,5-dichlorobenzenesulfonyl)propanoate is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of sulfonyl groups on biological systems. It is also employed in the development of enzyme inhibitors and other bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its pharmacological properties. It may be used in the design of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also utilized in the formulation of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Sodium 3-(2,5-dichlorobenzenesulfonyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The dichlorobenzene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Sodium 3-(2,4-dichlorobenzenesulfonyl)propanoate
  • Sodium 3-(2,6-dichlorobenzenesulfonyl)propanoate
  • Sodium 3-(2,5-difluorobenzenesulfonyl)propanoate

Comparison: Sodium 3-(2,5-dichlorobenzenesulfonyl)propanoate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and binding properties. Compared to its analogs with different halogen substitutions or positions, this compound may exhibit distinct chemical and biological activities, making it valuable for targeted applications.

Properties

IUPAC Name

sodium;3-(2,5-dichlorophenyl)sulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4S.Na/c10-6-1-2-7(11)8(5-6)16(14,15)4-3-9(12)13;/h1-2,5H,3-4H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKKNORRVOTHEZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)CCC(=O)[O-])Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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